Ethyl heptafluorobutyrate

Description

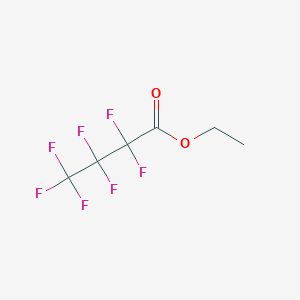

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHJRIQPDBCRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059882 | |

| Record name | Ethyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl heptafluorobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

356-27-4 | |

| Record name | Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl heptafluorobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl heptafluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl heptafluorobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN2XYH3EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl heptafluorobutyrate (C₆H₅F₇O₂) is a fluorinated ester that has garnered significant interest across various scientific disciplines, including materials science, analytical chemistry, and pharmacology. Its unique properties, imparted by the highly electronegative fluorine atoms, distinguish it from its non-fluorinated counterparts. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and scientific literature to provide a reliable reference for laboratory and research applications.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Ethyl perfluorobutyrate, Heptafluorobutyric acid ethyl ester | [1][2] |

| CAS Number | 356-27-4 | [1][2] |

| Molecular Formula | C₆H₅F₇O₂ | [2] |

| Molecular Weight | 242.09 g/mol | [2] |

| Purity | >97.0% (GC) | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 96 °C (at 760 mmHg) | [1][2] |

| Density | 1.40 g/cm³ (at 20°C) | [1][2] |

| Refractive Index (n²⁰/D) | 1.30 | [1][2] |

| Flash Point | 14 °C (closed cup) | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ether | [1] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of heptafluorobutyric acid with ethanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from heptafluorobutyric acid and ethanol.

Materials:

-

Heptafluorobutyric acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine heptafluorobutyric acid and a molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound. Collect the fraction boiling at approximately 96 °C.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a Thiele tube.

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or microburner

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a ring stand and insert the thermometer and test tube assembly into the oil, making sure the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a burner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound using a pycnometer.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20°C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample and equilibrate it to 20°C in the water bath.

-

Dry the outside of the pycnometer and weigh it (m_sample).

-

The density of the sample is calculated using the formula: Density = [(m_sample - m_empty) / (m_water - m_empty)] * Density_of_water_at_20°C

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water circulator (set to 20°C)

-

Dropper

-

Lens paper and ethanol for cleaning

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator. Allow the prisms to equilibrate to 20°C.

-

Clean the surfaces of the measuring and illuminating prisms with lens paper and a small amount of ethanol. Allow them to dry completely.

-

Using a clean dropper, place a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms firmly.

-

Adjust the light source and the mirror to obtain maximum illumination of the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.

-

If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

-

Read the refractive index value from the scale.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

Objective: To determine the flash point of this compound.

Materials:

-

This compound sample

-

Pensky-Martens closed-cup flash point tester

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure:

-

Ensure the Pensky-Martens apparatus is clean and dry.

-

Fill the test cup with the this compound sample up to the filling mark.

-

Place the lid on the cup, ensuring it is properly seated.

-

Insert the thermometer into its designated port.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

As the temperature approaches the expected flash point, periodically apply the ignition source by dipping it into the vapor space of the cup through the shutter mechanism.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

Record the temperature at which the flash occurs.

Conclusion

This technical guide provides essential data and detailed methodologies for working with this compound. The unique properties of this fluorinated ester make it a valuable compound in various research and development applications. The provided experimental protocols offer a foundation for the accurate characterization and synthesis of this important chemical. Researchers and drug development professionals are encouraged to use this guide as a comprehensive resource for their work with this compound.

References

An In-depth Technical Guide to Ethyl Heptafluorobutyrate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl heptafluorobutyrate, a fluorinated ester with significant applications in analytical chemistry and chemical synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role as a derivatizing agent in gas chromatography.

Molecular Structure and Identification

This compound, with the IUPAC name ethyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a seven-carbon ester. The presence of seven fluorine atoms significantly influences its chemical and physical properties.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in designing experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₇O₂ | [1][2][3] |

| Molecular Weight | 242.09 g/mol | [1][2][3] |

| CAS Number | 356-27-4 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 94 to 96 °C | [2] |

| Density | 1.396 g/mL at 25 °C | [5] |

| Flash Point | 14 °C | [2] |

| Refractive Index | n20/D 1.302 | [5] |

Synthesis of this compound

This compound is typically synthesized via the esterification of heptafluorobutyric acid with ethanol, often in the presence of an acid catalyst. A general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound via esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptafluorobutyric acid and a molar excess of ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the crude this compound is purified by distillation to yield the final product.

Application in Gas Chromatography: Derivatization Agent

This compound is utilized as a derivatizing agent in gas chromatography (GC), particularly for the analysis of compounds containing active hydrogen atoms, such as alcohols and amines. Derivatization enhances the volatility and thermal stability of these analytes, leading to improved chromatographic separation and detection.

Caption: Workflow for the use of this compound as a derivatizing agent in GC.

Experimental Protocol: GC Derivatization of an Alcohol

-

Sample Preparation: Dissolve a known amount of the alcohol analyte in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) in a reaction vial.

-

Reagent Addition: Add a molar excess of this compound to the vial. A catalyst, such as a strong base (e.g., pyridine, triethylamine), may be added to facilitate the reaction.

-

Reaction: Seal the vial and heat it at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The mixture may be diluted with the solvent to an appropriate concentration for GC analysis.

-

GC Analysis: Inject an aliquot of the derivatized sample into the gas chromatograph. The separation is typically performed on a non-polar or medium-polarity capillary column. The detector of choice will depend on the analyte and the desired sensitivity; a Flame Ionization Detector (FID) is commonly used, while an Electron Capture Detector (ECD) can provide high sensitivity for the fluorinated derivative.

Applications in Drug Development

The unique properties of fluorinated compounds are increasingly leveraged in drug discovery and development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound can serve as a building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications. Its use as an intermediate allows for the incorporation of the heptafluorobutyryl moiety into a lead compound, which can enhance its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl Heptafluorobutyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl heptafluorobutyrate, a fluorinated ester, is a compound of interest in various chemical and pharmaceutical applications. Its unique properties, imparted by the heptafluorobutyl group, necessitate a thorough understanding of its structural and electronic characteristics. Spectroscopic analysis is a cornerstone of this characterization, providing detailed insights into the molecular framework and functional groups. This technical guide presents a summary of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data in publicly accessible databases, this guide will focus on predicted values and general principles, supplemented with detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 (t) | C =O |

| ~118 (qt) | -C F₂-CF₂-CF₃ |

| ~110 (tq) | -CF₂-C F₂-CF₃ |

| ~108 (t) | -CF₂-CF₂-C F₃ |

| ~64 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -81 | Triplet (t) | -CF₂-CF₂-CF₃ |

| ~ -120 | Quartet (q) | -CF₂ -CF₂-CF₃ |

| ~ -127 | Singlet (s) | -CF₂-CF₂ -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1770 | Strong | C=O stretch (ester) |

| ~1300-1100 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 213 | [M - C₂H₅]⁺ |

| 197 | [M - OC₂H₅]⁺ |

| 169 | [C₃F₇]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [OC₂H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

A typical 400 MHz or 500 MHz spectrometer is suitable.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

A relaxation delay of 1-2 seconds is generally sufficient.

3. ¹³C NMR Acquisition:

-

A higher concentration of the sample (50-100 mg) is recommended.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is necessary to cover the carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

-

A relaxation delay of 2-5 seconds is advisable, especially for quaternary carbons.

4. ¹⁹F NMR Acquisition:

-

¹⁹F NMR can be performed on the same sample used for ¹H NMR.

-

A specific fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.

-

The spectral width should be set to encompass the expected fluorine chemical shifts (e.g., -50 to -150 ppm).

-

Proton decoupling is often employed to simplify the spectra.

-

The number of scans is typically similar to that of ¹H NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Ensure there are no air bubbles in the film.

2. Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) is suitable.

-

In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

2. Ionization:

-

Electron Ionization (EI) is a common method for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used.

3. Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

4. Detection:

-

An electron multiplier detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of ethyl heptafluorobutyrate. Due to the absence of a publicly available, fully assigned experimental dataset, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles. It also includes detailed experimental protocols for acquiring such spectra and logical diagrams to visualize the molecular structure and analytical workflow.

Introduction to this compound

This compound (C₆H₅F₇O₂) is a fluorinated ester with the following structure: CF₃CF₂CF₂COOCH₂CH₃. The presence of the highly electronegative heptafluorobutyryl group significantly influences the electronic environment of the ethyl group, resulting in characteristic shifts in its NMR spectra. Understanding these spectral features is crucial for the structural confirmation and purity assessment of this compound in various research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift ranges for similar functional groups, taking into account the strong deshielding effects of the fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.4 | Quartet (q) | 2H | ~7.1 | -OCH₂- |

| ~1.4 | Triplet (t) | 3H | ~7.1 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment |

| ~158 | Triplet (t) due to ²J(C,F) | C=O |

| ~118 | Quartet of Triplets (qt) due to ¹J(C,F) and ²J(C,F) | -CF₃ |

| ~108 | Triplet of Triplets (tt) due to ¹J(C,F) and ²J(C,F) | -CF₂-CF₃ |

| ~107 | Triplet of Triplets (tt) due to ¹J(C,F) and ²J(C,F) | -CF₂-C=O |

| ~63 | Singlet | -OCH₂- |

| ~14 | Singlet | -CH₃ |

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following are detailed methodologies for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Sample Filtration : To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample, or it may already be present in the deuterated solvent.[1]

NMR Data Acquisition

-

Instrumentation : The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : Approximately 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width : A spectral width of approximately 220-250 ppm is standard.[2][3]

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Apply appropriate phasing and baseline correction to the resulting spectrum.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the ethyl group, which are significantly influenced by the electron-withdrawing heptafluorobutyryl moiety. The methylene protons and carbons are expected to be shifted downfield due to this deshielding effect. The provided experimental protocols offer a robust methodology for obtaining high-resolution spectra, which are essential for the unambiguous characterization of this molecule. The visualizations aid in understanding the molecular structure and the systematic process of NMR analysis. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling them to interpret its NMR data confidently.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Ethyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl heptafluorobutyrate. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this compound in various analytical applications, including drug development and metabolism studies where it may be used as a derivatizing agent or be present as a metabolite.

Data Presentation: Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization follows predictable pathways for fluorinated esters. The primary cleavage events occur around the carbonyl group and within the ethyl and heptafluorobutyryl moieties. The table below summarizes the major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 242 | [C6H5F7O2]+• | C6H5F7O2 | Molecular Ion (M+•) |

| 213 | [C5H5F6O2]+ | C5H5F6O2 | Loss of •CHF2 |

| 197 | [C4F7O]+ | C4F7O | Loss of •OC2H5 (ethoxy radical) |

| 169 | [C3F7]+ | C3F7 | Loss of •COOC2H5 |

| 119 | [C2F5]+ | C2F5 | Loss of •CF2COOC2H5 |

| 93 | [C2F3O]+ | C2F3O | |

| 69 | [CF3]+ | CF3 | Loss of •C2F4COOC2H5 |

| 45 | [C2H5O]+ | C2H5O | |

| 29 | [C2H5]+ | C2H5 | Loss of •O-C(O)C3F7 |

Experimental Protocols

The data presented in this guide is typically obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following protocol outlines a general methodology for the analysis of this compound.

1. Sample Preparation:

-

Dissolve the this compound standard in a volatile organic solvent such as methanol or ethyl acetate to a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 25-300.

-

Scan Speed: 1562 amu/s.

-

Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

Thermal stability and decomposition of Ethyl heptafluorobutyrate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Heptafluorobutyrate

Disclaimer: Direct experimental data on the thermal stability and decomposition of this compound is limited in publicly available literature. This guide is based on established principles of organic chemistry, data from structurally analogous compounds such as perfluoroalkyl carboxylic acids (PFCAs) and other fluorinated esters, and theoretical considerations. The presented quantitative data are hypothetical but representative of what might be expected. Experimental validation is crucial for definitive characterization.

Introduction

This compound (C₆H₅F₇O₂) is a fluorinated ester with applications as a solvent, a reagent in organic synthesis, and a building block for specialty chemicals and materials.[1] Its highly fluorinated chain imparts unique properties such as chemical inertness and thermal stability. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅F₇O₂ |

| Molecular Weight | 242.09 g/mol [1][2] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 96 °C[1] |

| Density | 1.4 g/mL[1] |

| CAS Number | 356-27-4[1][2] |

Thermal Stability Analysis (Theoretical)

The thermal stability of this compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, the onset of decomposition is expected to be influenced by the atmosphere. In an inert atmosphere (e.g., nitrogen), decomposition will proceed through pyrolysis, while in an oxidative atmosphere (e.g., air), thermo-oxidative degradation will occur. The highly fluorinated chain is expected to confer significant thermal stability.

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

|---|---|---|

| Onset of Decomposition (T₅%) | ~ 250 - 300 °C | ~ 230 - 280 °C |

| Mid-point of Decomposition (T₅₀%) | ~ 350 - 400 °C | ~ 330 - 380 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, the DSC thermogram would be expected to show an endotherm corresponding to its boiling point and a subsequent exothermic event associated with decomposition.

Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |

|---|---|---|

| Boiling Point | 95 - 100 °C | Endothermic |

| Decomposition | > 250 °C | Exothermic |

Proposed Decomposition Pathways

The thermal decomposition of perfluoroalkyl esters is likely initiated by the cleavage of the weakest bonds in the molecule. Based on studies of perfluoroalkyl carboxylic acids, the C-C bond between the perfluoroalkyl chain and the carbonyl group is a probable point of initial bond scission.[4][5]

Two primary decomposition pathways are proposed:

-

Pathway A: Ester Pyrolysis (Elimination Reaction): This pathway involves the elimination of ethylene and heptafluorobutyric acid via a concerted mechanism, similar to the pyrolysis of non-fluorinated esters.

-

Pathway B: Radical Scission: This pathway involves the homolytic cleavage of the C-C bond between the perfluoroalkyl chain and the carbonyl group, or the C-O bond of the ester, to form radical intermediates. These highly reactive radicals would then undergo further reactions to form a variety of smaller, volatile products.

Caption: Proposed thermal decomposition pathways for this compound.

Identification of Anticipated Decomposition Products

The decomposition of this compound is expected to yield a mixture of gaseous and volatile liquid products. The specific composition will depend on the decomposition temperature and atmosphere. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying these products.

Table 4: Anticipated Decomposition Products of this compound

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| Ethylene | C₂H₄ | 28.05 | -103.7 |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (subl.) |

| Heptafluorobutyric acid | C₄HF₇O₂ | 214.04 | 120-121 |

| Perfluoropropane | C₃F₈ | 188.02 | -36.7 |

| Carbonyl fluoride | COF₂ | 66.01 | -83 |

| Various shorter-chain perfluoroalkanes and hydrofluoroalkanes | - | - | - |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible analysis of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines a standard method for simultaneous TGA-DSC analysis.

Objective: To determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with the desired gas (high purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (T₅%), the temperature of 50% mass loss (T₅₀%), and the final residual mass.

-

From the DSC curve, identify the temperatures and enthalpy changes of any endothermic or exothermic events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a method for the identification of volatile and semi-volatile decomposition products.

Objective: To separate and identify the thermal decomposition products of this compound.

Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately known amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a range relevant to the observed decomposition from TGA (e.g., 300 °C, 400 °C, and 500 °C) to analyze the evolution of products with temperature.

-

Set the pyrolysis time to 15-30 seconds.

-

Interface temperature: 250-300 °C.

-

-

GC-MS Conditions:

-

GC Inlet: Split injection with a high split ratio (e.g., 100:1).

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Correlate the identified products with the proposed decomposition pathways.

-

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

- 1. pfascentral.org [pfascentral.org]

- 2. researchgate.net [researchgate.net]

- 3. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl " by Ali Alinezhad, Heng Shao et al. [digitalcommons.njit.edu]

- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ethyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl Heptafluorobutyrate

This compound (C₆H₅F₇O₂) is a fluorinated ester recognized for its chemical stability and unique physicochemical properties.[1] It serves various roles in scientific and industrial applications, including as a solvent, a reagent in chemical synthesis, and a component in the formulation of advanced materials. The high degree of fluorination imparts significant thermal stability to the molecule, a critical characteristic for its use in high-temperature applications. Thermogravimetric analysis is an essential technique to quantify this thermal stability and to understand its decomposition profile.

Predicted Thermogravimetric Profile

Based on the thermal decomposition patterns of other perfluorinated and polyfluorinated esters and carboxylic acids, the TGA of this compound is anticipated to show a single, well-defined weight loss step under an inert atmosphere. The high strength of the carbon-fluorine bonds suggests that the initial decomposition will likely be initiated by the cleavage of the weaker ester linkage (C-O bond) or the C-C bonds within the ethyl group. The complete volatilization of the resulting decomposition products is expected, leaving minimal to no residue at high temperatures.

Hypothetical Quantitative TGA Data

The following table summarizes the predicted quantitative data from a TGA experiment on this compound conducted under a nitrogen atmosphere.

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | The temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 350 °C | The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Total Weight Loss | ~ 100% | The compound is expected to decompose and volatilize completely. |

| Residue at 600 °C | < 1% | Negligible residue is anticipated under an inert atmosphere. |

Detailed Experimental Protocol

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and precise mass measurement (e.g., TA Instruments Q500 or equivalent).

-

Sample Pans: Platinum or ceramic TGA pans.

-

Purge Gas: High-purity nitrogen (99.999%).

-

Sample: this compound (≥98% purity).

4.2. Experimental Procedure

-

Sample Preparation: An aliquot of approximately 5-10 mg of this compound is carefully dispensed into a pre-tared TGA pan. Due to its volatility, the sample should be loaded into the instrument promptly after weighing.

-

Instrument Setup: The TGA is purged with nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain the nitrogen purge gas flow at 50 mL/min throughout the experiment.

-

-

Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment. The data is typically plotted as percent weight loss versus temperature. The first derivative of the weight loss curve (DTG curve) is also generated to identify the temperature of the maximum rate of decomposition.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the TGA of this compound and its predicted thermal decomposition pathway.

Interpretation of Results and Concluding Remarks

The thermogram obtained from the TGA of this compound is expected to provide critical insights into its thermal stability. The onset temperature of decomposition will define the upper limit for its safe use in various applications. A sharp, single-step decomposition would suggest a clean and predictable thermal degradation process. The absence of a significant residue would confirm its complete volatilization under thermal stress in an inert environment.

For drug development professionals, understanding the thermal stability of excipients and reagents like this compound is paramount for ensuring the stability and shelf-life of pharmaceutical formulations. The data from TGA can inform decisions on manufacturing processes, storage conditions, and compatibility with other formulation components.

References

An In-Depth Technical Guide to the Solubility of Ethyl Heptafluorobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl heptafluorobutyrate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework for predicting solubility, a qualitative assessment of its miscibility, and a detailed experimental protocol for the precise quantitative determination of its solubility.

Introduction to this compound

This compound (C₆H₅F₇O₂) is a fluorinated ester that is finding increasing utility in various scientific and industrial applications.[1] Its unique properties, such as high density, low surface tension, and thermal stability, make it a valuable component in the formulation of specialty chemicals, as a reaction medium, and as a potential solvent in drug delivery systems. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective application in these fields.

Predicted Solubility of this compound

Key Principles:

-

Polar Solvents: Protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are generally less compatible with highly fluorinated compounds. Therefore, this compound is expected to have lower solubility or be immiscible in these solvents.

-

Non-Polar Solvents: Non-polar and weakly polar aprotic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate) are predicted to be good solvents for this compound. The fluorine atoms in the molecule contribute to its non-polar character, favoring interaction with non-polar solvent molecules.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility/Miscibility |

| Non-Polar Aprotic | Hexane | Miscible |

| Toluene | Miscible | |

| Weakly Polar Aprotic | Diethyl Ether | Miscible |

| Ethyl Acetate | Miscible | |

| Dichloromethane | Miscible | |

| Chloroform | Miscible | |

| Polar Aprotic | Acetone | Partially Miscible to Miscible |

| Acetonitrile | Likely Immiscible | |

| Dimethylformamide (DMF) | Likely Immiscible | |

| Dimethyl Sulfoxide (DMSO) | Likely Immiscible | |

| Polar Protic | Methanol | Likely Immiscible |

| Ethanol | Likely Immiscible | |

| Water | Slightly Soluble/Immiscible |

Disclaimer: This table is based on theoretical principles and general observations of fluorinated compound solubility. For precise quantitative data, experimental verification is essential.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable quantitative solubility data, the shake-flask method is the gold standard for determining the thermodynamic solubility of a substance in a solvent.[2][3] This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV), or a refractometer)

Experimental Protocol

-

Preparation of Supersaturated Solution:

-

Add an excess amount of ethyl hettafluorobutyrate to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to confirm that the concentration of the dissolved ethyl hettafluorobutyrate in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.

-

Alternatively, centrifuge the vials at the same constant temperature to accelerate the separation of the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification:

-

Prepare a series of calibration standards of ethyl hettafluorobutyrate in the same organic solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical technique (e.g., GC-FID).

-

Determine the concentration of ethyl hettafluorobutyrate in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Logical Relationship of Predicted Solubility

The following diagram illustrates the predicted solubility of this compound based on the polarity of the organic solvent.

Caption: Predicted Solubility Based on Solvent Polarity.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining the solubility of ethyl hettafluorobutyrate.

References

An In-depth Technical Guide to the Boiling Point and Vapor Pressure of Ethyl Heptafluorobutyrate

Introduction

Ethyl heptafluorobutyrate (CAS No. 356-27-4), also known as ethyl perfluorobutyrate, is a fluorinated ester with the chemical formula C₆H₅F₇O₂.[1][2][3] Its unique physicochemical properties, imparted by the highly fluorinated butyl chain, make it a compound of significant interest in various scientific and industrial fields. These applications include its use as a specialty solvent, a reagent in organic synthesis, and in the formulation of advanced materials such as coatings.[1] A thorough understanding of its physical properties, particularly its boiling point and vapor pressure, is critical for its safe handling, application, and for the design of processes in which it is utilized. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and a summary of available data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | [3] |

| Synonyms | Ethyl heptafluorobutanoate, Ethyl perfluorobutyrate | [1][2] |

| CAS Number | 356-27-4 | [1][2] |

| Molecular Formula | C₆H₅F₇O₂ | [1][2][3] |

| Molecular Weight | 242.09 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 96 °C (at atmospheric pressure) | [1] |

| Vapor Pressure | Specific experimental data not readily available in cited literature. | |

| Density | 1.4 g/mL (specific temperature not provided) | [1] |

| Refractive Index | n20/D 1.3 | [1] |

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. The normal boiling point is specified at an external pressure of one atmosphere. For this compound, the reported normal boiling point is 96 °C.[1] Several experimental methods can be employed to determine the boiling point of a liquid compound.

Experimental Protocols for Boiling Point Measurement

1. Thiele Tube Method

This is a convenient method for determining the boiling point of a small quantity of liquid.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube (Durham tube), a rubber band or wire for attachment, and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil).

-

The Thiele tube is gently heated at the side arm to allow for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid begins to cool, and the point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Simple Distillation Method

For larger quantities of the substance, a simple distillation can be used to determine the boiling point.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with an adapter, boiling chips, and a heating mantle.

-

Procedure:

-

The distillation flask is charged with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil. As the vapor rises and surrounds the thermometer bulb, the temperature reading will stabilize.

-

The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point. The barometric pressure should also be recorded.

-

Vapor Pressure

Experimental Protocols for Vapor Pressure Measurement

Several methods are used to measure the vapor pressure of liquids. The choice of method often depends on the expected pressure range and the temperature.

1. Static Method

This method involves measuring the equilibrium pressure of a vapor over its condensed phase in a closed system at a specific temperature.

-

Apparatus: A temperature-controlled vacuum-tight container, a pressure transducer or manometer, and a vacuum pump.

-

Procedure:

-

A purified and degassed sample of the liquid is placed in the container.

-

The container is evacuated to remove any air or other foreign gases.

-

The container is then brought to the desired temperature using a thermostat-controlled bath.

-

The system is allowed to reach thermal and phase equilibrium.

-

The pressure of the vapor in the headspace is measured using the pressure transducer. This pressure is the vapor pressure of the substance at that temperature.

-

2. Dynamic Method (Ebulliometry)

This method is based on determining the boiling point of the liquid at different applied external pressures.

-

Apparatus: An ebulliometer, which is essentially a specialized apparatus for measuring boiling points accurately at controlled pressures.

-

Procedure:

-

The liquid is placed in the ebulliometer.

-

The pressure inside the apparatus is controlled and set to a specific value.

-

The liquid is heated until it boils.

-

The temperature at which the liquid boils at the set pressure is recorded.

-

This process is repeated for a range of pressures. The resulting data of pressure versus boiling temperature can be used to describe the vapor pressure curve of the substance.

-

3. Knudsen Effusion Method

This method is particularly suitable for measuring very low vapor pressures of solids and liquids.

-

Apparatus: A Knudsen cell (a container with a small orifice), a high-vacuum chamber, and a microbalance.

-

Procedure:

-

The sample is placed in the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.

-

The vapor pressure can then be calculated from the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.

-

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

References

An In-depth Technical Guide to Ethyl Heptafluorobutyrate (CAS 356-27-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Ethyl heptafluorobutyrate, identified by the CAS number 356-27-4, is a fluorinated ester with the chemical formula C₆H₅F₇O₂.[1][2] It is also known by several synonyms, including ethyl 2,2,3,3,4,4,4-heptafluorobutanoate and heptafluorobutyric acid ethyl ester.[2][3] This colorless liquid possesses a unique combination of properties derived from its fluorinated alkyl chain and its ester functional group, making it a compound of interest in various scientific and industrial applications, including as a laboratory chemical, a derivatizing agent in chromatography, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₇O₂ | [1][2] |

| Molecular Weight | 242.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 95-98 °C | [2] |

| Density | 1.396 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.302 | [2] |

| Flash Point | 14 °C (58 °F) | [2] |

| Water Solubility | Slightly soluble | [2] |

| LogP | 3.00 | [3] |

Synthesis and Analytical Methods

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of heptafluorobutyric acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6] This reversible reaction is driven to completion by using an excess of one of the reactants, usually the alcohol, and/or by removing the water formed during the reaction.[6]

Experimental Protocol: Fischer Esterification of Heptafluorobutyric Acid

A general, representative protocol for the synthesis of an ester via Fischer esterification is as follows. Note that specific quantities and reaction conditions may need to be optimized for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptafluorobutyric acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol and sulfuric acid.

-

Neutralization: Neutralize any remaining acid by washing with a dilute aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.[7]

-

Extraction and Drying: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.[8]

Below is a logical workflow for a typical Fischer esterification synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It can be used for both qualitative identification and quantitative analysis.

Experimental Protocol: GC-MS Analysis of this compound

The following is a general protocol for the analysis of a volatile organic compound in a complex matrix. Specific parameters would need to be optimized for the analysis of this compound.

-

Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simple dilution in a suitable solvent (e.g., hexane or ethyl acetate).[9][10] For complex matrices, a clean-up step may be necessary to remove interfering substances.[11]

-

Internal Standard: An internal standard (a compound with similar chemical properties but not present in the sample) should be added to the sample and calibration standards to improve the accuracy and precision of the quantification.

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with the temperature set appropriately to ensure complete volatilization of the analyte.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) is typically used.[9]

-

Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the analyte from other components in the sample.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[12]

-

-

Data Analysis: The analyte is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile compounds, HPLC can also be used for the analysis of this compound, particularly in non-volatile matrices or for preparative separations.[3]

Experimental Protocol: HPLC Analysis of this compound

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

-

Sample Preparation: Dissolve the sample in a suitable solvent that is miscible with the mobile phase. Filtration of the sample through a 0.45 µm filter is recommended before injection.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is a common choice.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid for MS compatibility).[3] A gradient elution may be necessary for complex samples.

-

Detector: A UV detector can be used if the analyte has a suitable chromophore. For compounds like this compound that lack a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be more appropriate.

-

-

Data Analysis: The analyte is identified by its retention time. Quantification is performed by comparing the peak area to a calibration curve.

The following diagram illustrates a general workflow for the analysis of impurities in a pharmaceutical starting material, a process where this compound might be used as a derivatizing agent or be present as an impurity itself.

Biological Activity and Signaling Pathways

Direct studies on the specific biological activity and mechanism of action of this compound are limited. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, its potential biological effects can be inferred from the broader literature on this class of compounds.

PFAS have been shown to interact with various biological pathways, with a significant focus on their role as endocrine-disrupting chemicals.[13] A key target of many PFAS is the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors, particularly PPARα and PPARγ.[13][14][15][16][17]

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, glucose homeostasis, and inflammation.[16] The activation of PPARs by PFAS can lead to a cascade of downstream effects. For example, activation of PPARγ is a critical step in adipogenesis (the formation of fat cells).[13]

The following diagram illustrates a simplified representation of a potential PFAS-induced signaling pathway involving PPARγ.

It is important to note that this is a generalized pathway for PFAS, and the specific affinity and activity of this compound for PPARs and other potential targets have not been extensively studied.

Safety and Toxicology

Hazard Identification

This compound is classified as a hazardous chemical.[1] It is a highly flammable liquid and vapor.[1] It is also known to cause skin irritation and serious eye irritation.[1]

Hazard Statement Summary:

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[18]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[18] A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[19] If exposure limits are exceeded, a respirator may be required.

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Take precautionary measures against static discharge.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Store in a designated flammables area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Toxicological Information

Epidemiological studies have linked exposure to certain PFAS with a variety of adverse health effects, including:

-

Altered immune and thyroid function[14]

-

Liver and kidney disease[14]

-

Lipid and insulin dysregulation[14]

-

Adverse reproductive and developmental outcomes[14]

-

Increased risk of certain cancers[14]

The toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion, have not been well-characterized. It is plausible that, like other ester-containing compounds, it may be hydrolyzed in the body to heptafluorobutyric acid and ethanol. The metabolic fate of heptafluorobutyric acid would then be of toxicological interest.

Given the lack of specific data for this compound, it should be handled with the same precautions as other potentially hazardous chemicals and PFAS compounds.

Conclusion

This compound (CAS 356-27-4) is a fluorinated ester with a range of applications in research and industry. Its synthesis is typically achieved through Fischer esterification, and it can be analyzed using standard chromatographic techniques such as GC-MS and HPLC. While specific data on its biological activity and toxicology are limited, its classification as a PFAS warrants careful handling and adherence to appropriate safety protocols. Further research is needed to fully elucidate its specific biological effects, mechanism of action, and toxicological profile. This guide provides a comprehensive overview of the current knowledge on this compound to assist researchers, scientists, and drug development professionals in its safe and effective use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. gcms.cz [gcms.cz]

- 6. Fischer Esterification [organic-chemistry.org]